molecular formula C10H6N2O3 B14293861 2-Diazonio-1-(3-oxo-1,3-dihydro-2-benzofuran-4-yl)ethen-1-olate CAS No. 113793-46-7

2-Diazonio-1-(3-oxo-1,3-dihydro-2-benzofuran-4-yl)ethen-1-olate

Cat. No.: B14293861
CAS No.: 113793-46-7
M. Wt: 202.17 g/mol
InChI Key: ZFLMZXNBDXVUQP-UHFFFAOYSA-N
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Description

2-Diazonio-1-(3-oxo-1,3-dihydro-2-benzofuran-4-yl)ethen-1-olate is a complex organic compound that belongs to the class of diazonium compounds. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a carbon atom. The compound also features a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 2-Diazonio-1-(3-oxo-1,3-dihydro-2-benzofuran-4-yl)ethen-1-olate typically involves a multi-step process. One common method is the Claisen–Schmidt condensation reaction, which is used to form the benzofuran ring system . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

2-Diazonio-1-(3-oxo-1,3-dihydro-2-benzofuran-4-yl)ethen-1-olate undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives of the benzofuran ring.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced forms of the compound.

    Substitution: The diazonium group in the compound can undergo substitution reactions with nucleophiles such as halides, amines, or thiols. These reactions lead to the formation of substituted benzofuran derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions.

Scientific Research Applications

2-Diazonio-1-(3-oxo-1,3-dihydro-2-benzofuran-4-yl)ethen-1-olate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets such as enzymes and receptors are of particular interest.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for the treatment of diseases such as cancer and infectious diseases.

    Industry: In industrial applications, the compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Diazonio-1-(3-oxo-1,3-dihydro-2-benzofuran-4-yl)ethen-1-olate involves its interaction with specific molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to modifications that can alter their function. The benzofuran ring system may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-Diazonio-1-(3-oxo-1,3-dihydro-2-benzofuran-4-yl)ethen-1-olate can be compared with other diazonium compounds and benzofuran derivatives:

    Diazonium Compounds: Similar compounds include 4-diazonio-1-naphthol and 2-diazonio-1,3-dihydroxybenzene. These compounds share the diazonium group but differ in their aromatic ring systems.

    Benzofuran Derivatives: Compounds such as 2-benzofuran-1-ol and 3-benzofuran-2-carboxylic acid share the benzofuran ring system but differ in their functional groups.

The uniqueness of this compound lies in its combination of the diazonium group and the benzofuran ring, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

113793-46-7

Molecular Formula

C10H6N2O3

Molecular Weight

202.17 g/mol

IUPAC Name

7-(2-diazoacetyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C10H6N2O3/c11-12-4-8(13)7-3-1-2-6-5-15-10(14)9(6)7/h1-4H,5H2

InChI Key

ZFLMZXNBDXVUQP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)C(=O)C=[N+]=[N-])C(=O)O1

Origin of Product

United States

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